Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
“Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound . It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a boronic acid derivative . Boronic acids and their derivatives are widely used in organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The molecular structure of related compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving related compounds include borylation and hydroboration . The method B3LYP/6-311G (2d, p) was used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability of conformations .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include refractive index, boiling point, and density . For example, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate and related compounds are synthesized via a three-step substitution reaction and characterized using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. These compounds are further analyzed using X-ray diffraction and density functional theory (DFT) for molecular structure determination. This analysis reveals their physicochemical properties and the consistency between DFT-optimized molecular structures and X-ray diffraction crystal structures (Huang et al., 2021).
Application in Explosive Detection
- A study on Schiff base-substituted compounds, including derivatives of this compound, demonstrates their potential in detecting hydrogen peroxide vapor. The introduction of functional groups enhances the sensing performance of borate to hydrogen peroxide vapor, crucial for identifying peroxide-based explosives (Fu et al., 2016).
Biomedical Research
- Research into boronated phosphonium salts, including derivatives of this compound, explores their cytotoxicity and cellular uptake. This research is significant for potential applications in cancer therapy, where boron delivery to tumor cells is a critical component (Morrison et al., 2010).
Development of Fluorescent Probes
- The synthesis of a new 4-substituted pyrene derivative, incorporating the methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)
acetate, demonstrates its effectiveness as a fluorescent probe for detecting hydrogen peroxide in living cells. This approach highlights the compound's potential in biomedical imaging and diagnostics (Nie et al., 2020).
Chemical Synthesis and Material Science
- The compound and its derivatives have been synthesized for various applications in material science. For instance, the synthesis of pinacolylboronate-substituted stilbenes, incorporating this compound, is studied for their potential use in developing new materials for liquid crystal display technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to interact with various organic compounds in the context of carbon-carbon bond formation reactions .
Mode of Action
The compound is primarily used as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, it interacts with aryl halides to form carbon-carbon bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using a Rhodium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, is a key biochemical pathway. This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds, which are fundamental in organic synthesis . This can lead to the creation of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Safety and Hazards
Future Directions
Boronic acids and their derivatives are widely used in various fields, including biology, organic synthesis, catalysis, and crystal engineering . Therefore, the future directions of “Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” and related compounds could involve further exploration of their applications in these areas.
Properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPODFADVLNXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459189 | |
Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454185-98-9 | |
Record name | Methyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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